![molecular formula C25H27N5O3S B263869 N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B263869.png)
N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. Its unique chemical structure and mechanism of action make it a promising candidate for the treatment of various diseases.
作用機序
N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation. Activation of the α7 nAChR by N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide leads to increased release of neurotransmitters, such as acetylcholine and glutamate, which are important for cognitive function.
Biochemical and Physiological Effects
N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and improvement in cognitive function. It has also been shown to increase the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for neuronal survival and growth.
実験室実験の利点と制限
One advantage of N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide is its selectivity for the α7 nAChR, which allows for more targeted effects and reduces the risk of off-target effects. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
For N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide research include further investigation of its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and psychiatric disorders. Additionally, research on the pharmacokinetics and pharmacodynamics of N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide can help to optimize its dosing and administration. Finally, the development of more soluble forms of N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide can improve its utility in various experiments.
合成法
N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide can be synthesized by reacting 3,4-dimethoxybenzaldehyde with 2-((4,6-dimethyl-2-pyrimidinyl)thio)acetaldehyde in the presence of ethyl-1H-benzimidazole-5-carboxylate. The resulting compound can then be purified through various methods, including column chromatography and recrystallization.
科学的研究の応用
N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation in the brain.
特性
分子式 |
C25H27N5O3S |
|---|---|
分子量 |
477.6 g/mol |
IUPAC名 |
N-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-ethylbenzimidazol-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C25H27N5O3S/c1-6-30-20-9-8-18(28-24(31)17-7-10-21(32-4)22(12-17)33-5)13-19(20)29-23(30)14-34-25-26-15(2)11-16(3)27-25/h7-13H,6,14H2,1-5H3,(H,28,31) |
InChIキー |
NKZPXTIHLLESKP-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)N=C1CSC4=NC(=CC(=N4)C)C |
正規SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)N=C1CSC4=NC(=CC(=N4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



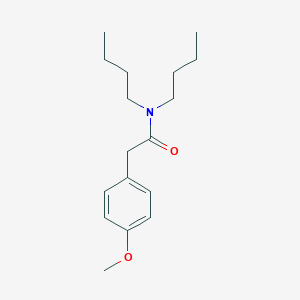


![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine](/img/structure/B263792.png)
![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)
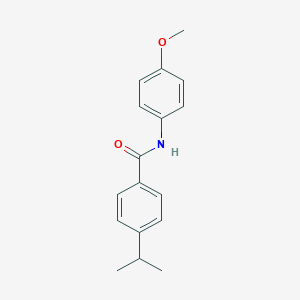
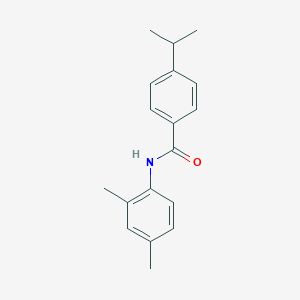
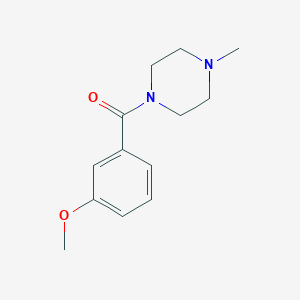


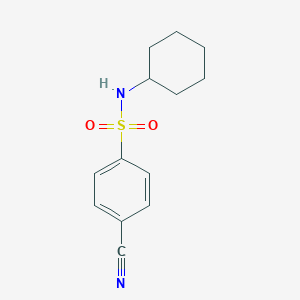

![5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B263809.png)
